molecular formula C9H17NO3 B147087 Tert-butyl 2-hydroxy-3-butenylcarbamate CAS No. 134676-36-1

Tert-butyl 2-hydroxy-3-butenylcarbamate

Cat. No. B147087
M. Wt: 187.24 g/mol
InChI Key: FBTJXGHOIORLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-hydroxy-3-butenylcarbamate, also known as TBOHBC, is a chemical compound that has been widely studied in scientific research. It is a carbamate derivative that has been shown to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Tert-butyl 2-hydroxy-3-butenylcarbamate is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the production of reactive oxygen species and to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Tert-butyl 2-hydroxy-3-butenylcarbamate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspases.

Advantages And Limitations For Lab Experiments

One advantage of using Tert-butyl 2-hydroxy-3-butenylcarbamate in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it has a low toxicity level compared to its therapeutic efficacy. However, one limitation of using Tert-butyl 2-hydroxy-3-butenylcarbamate is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of Tert-butyl 2-hydroxy-3-butenylcarbamate. One direction is the further exploration of its anti-inflammatory and antioxidant properties. Another direction is the study of its potential neuroprotective effects. Additionally, there is potential for the development of Tert-butyl 2-hydroxy-3-butenylcarbamate as a therapeutic agent for the treatment of cancer. Further research is needed to fully understand the mechanism of action of Tert-butyl 2-hydroxy-3-butenylcarbamate and its potential therapeutic applications.

Scientific Research Applications

Tert-butyl 2-hydroxy-3-butenylcarbamate has been widely studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a neuroprotective agent.

properties

CAS RN

134676-36-1

Product Name

Tert-butyl 2-hydroxy-3-butenylcarbamate

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl N-(2-hydroxybut-3-enyl)carbamate

InChI

InChI=1S/C9H17NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12)

InChI Key

FBTJXGHOIORLFL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(C=C)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(C=C)O

synonyms

Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of dried, powdered 4 A molecular sieves (18 g) and PDC (45 mg, 120 mmol) in 150 mL CH2Cl2 was added a solution of 2-(BOC-amino)ethanol (4.83 g, 30 mmol) in CH2Cl2. The mixture was allowed to stir at ambient temperature for 1.5 hour, then diluted with ether (200 mL) and filtered through a silica gel pad, rinsing throughly with ether. The filtrate was concentrated to afford a clear pale yellow oil (3.46 g, 72%). The aldehyde was used immediately for the next reaction without purification. To a cooled solution of the freshly prepared BOC-Glycinal (410 mg, 2.6 mmol) in 8 mL THF was slowly added 1.0M vinyl magnesium bromide in THF (18 mL) via syringe. The reaction mixture was allowed to stir for 1 hour with warming to -10° C. The reaction was quenched with saturated aqueous ammonium chloride (20 mL) and was extracted with chloroform (×4). The extracts were dried and concentrated. The crude oil was purified by flash chromatography on silica gel, eluting with EtOAc/hexane (1/5~1/1, v/v) to give the title compound as a clear pale yellow oil (380 mg, 78% yield). MS(DCI) m/e 205(M+NH4)+. 1H NMR(CDCl3, 300 MHZ) δ1.45 (s, 9H), 2.54 (br s, 1H), 3.10 (dt, 1H), 3.30-3.43 (m, 1H), 4.24 (br s, 1H), 4.92 (br s, 1 H), 5.21 (d, 1H), 5.35 (d, 1H), 5.86 (ddd, 1H). Anal calc for C9H17NO3 : C, 57.72; H, 9.17; N, 7.48. Found: C, 57.85; H, 9.19; N, 7.42.
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Name
Quantity
18 mL
Type
solvent
Reaction Step Five
Yield
78%

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